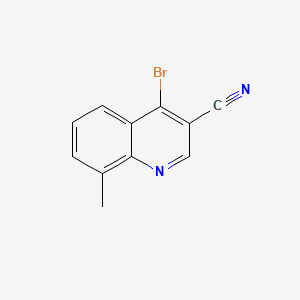

4-Bromo-8-methylquinoline-3-carbonitrile

Description

4-Bromo-8-methylquinoline-3-carbonitrile is a heterocyclic aromatic compound featuring a quinoline backbone substituted with a bromine atom at position 4, a methyl group at position 8, and a nitrile group at position 3. Its molecular formula is C₁₁H₇BrN₂, with a molecular weight of 262.09 g/mol. The bromine and nitrile groups confer distinct electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.

Propriétés

IUPAC Name |

4-bromo-8-methylquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2/c1-7-3-2-4-9-10(12)8(5-13)6-14-11(7)9/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKKDMAIMDKQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(C=N2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677850 | |

| Record name | 4-Bromo-8-methylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242260-28-1 | |

| Record name | 4-Bromo-8-methylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-8-methylquinoline-3-carbonitrile typically involves the bromination of 8-methylquinoline-3-carbonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the selective bromination at the 4-position of the quinoline ring.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-8-methylquinoline-3-carbonitrile may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-8-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Reduction Reactions: The nitrile group can be reduced to an amine or other functional groups under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts, along with bases like potassium carbonate, are employed in the presence of a suitable solvent such as tetrahydrofuran (THF) or ethanol.

Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used for the reduction of the nitrile group.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be obtained.

Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.

Reduction Products: Amines or other reduced derivatives of the original compound.

Applications De Recherche Scientifique

4-Bromo-8-methylquinoline-3-carbonitrile has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-Bromo-8-methylquinoline-3-carbonitrile depends on its specific application and the target molecules it interacts withThe presence of the bromine atom and the nitrile group can influence its reactivity and binding affinity to these targets .

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

The biological and chemical behavior of quinoline derivatives is highly dependent on substituent positions and electronic characteristics. Key analogs include:

Key Observations :

- Electron-Withdrawing vs. Donating Groups: The bromine atom at C4 in 4-Bromo-8-methylquinoline-3-carbonitrile withdraws electron density, enhancing reactivity toward nucleophilic substitution. In contrast, the methyl group at C8 donates electrons, stabilizing the aromatic ring .

- Ring Saturation: Octahydroquinoline derivatives (e.g., 4-(4-Bromophenyl)-8-methyl-2-oxo-octahydroquinoline-3-carbonitrile) exhibit non-planar conformations, reducing aromaticity but improving bioavailability for therapeutic applications .

Structural and Conformational Analysis

- Planarity vs. Buckling: Fully aromatic quinoline derivatives (e.g., 4-Bromo-8-methylquinoline-3-carbonitrile) maintain a planar structure, facilitating π-π stacking in crystal lattices. In contrast, tetrahydroquinoline analogs (e.g., 4-(4-Bromophenyl)-2-oxo-tetrahydrobenzo[h]quinoline-3-carbonitrile) display buckled rings due to ethylene bridges, altering intermolecular interactions .

- Crystal Packing: Hydrogen bonding (N–H⋯O) and halogen interactions (C–H⋯Br) dominate in octahydroquinoline derivatives, whereas aromatic derivatives rely on van der Waals forces and dipole-dipole interactions .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP |

|---|---|---|---|

| 4-Bromo-8-methylquinoline-3-carbonitrile | 262.09 | >200 (estimated) | 2.8 |

| 8-Bromo-4-chloroquinoline-3-carbonitrile | 267.51 | 220–225 | 3.1 |

| 4-(4-Bromophenyl)-8-methyl-2-oxo-octahydroquinoline-3-carbonitrile | 345.24 | >300 | 2.5 |

Activité Biologique

4-Bromo-8-methylquinoline-3-carbonitrile is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of quinolines, which are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of 4-bromo-8-methylquinoline-3-carbonitrile, supported by case studies and research findings.

4-Bromo-8-methylquinoline-3-carbonitrile has the following chemical structure:

- Molecular Formula : C11H8BrN2

- Molecular Weight : 250.1 g/mol

The presence of the bromine atom and the carbonitrile group contributes to its reactivity and potential biological interactions.

The biological activity of 4-bromo-8-methylquinoline-3-carbonitrile is attributed to its ability to interact with various biological targets. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit specific enzymes that are crucial for microbial growth, thereby exhibiting antimicrobial properties.

- Receptor Modulation : The compound may bind to receptors involved in cancer cell proliferation, leading to anticancer effects.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce ROS production, which can lead to apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that quinoline derivatives, including 4-bromo-8-methylquinoline-3-carbonitrile, exhibit significant antimicrobial properties. A study demonstrated that related compounds showed inhibition against various bacterial strains:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4-Bromo-8-methylquinoline-3-carbonitrile | E. coli | 22 |

| 4-Bromo-8-methylquinoline-3-carbonitrile | S. aureus | 24 |

| Standard Drug | E. coli | 25 |

| Standard Drug | S. aureus | 27 |

These results suggest that the compound could be a viable candidate for developing new antibacterial agents .

Antiviral Activity

The antiviral potential of quinolines has also been explored. For instance, derivatives with similar structures showed promising activity against viruses such as influenza and HIV. The mechanism often involves interference with viral replication processes or blocking viral entry into host cells .

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. In vitro studies have shown that compounds like 4-bromo-8-methylquinoline-3-carbonitrile can induce apoptosis in cancer cell lines by modulating pathways involved in cell cycle regulation and apoptosis:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20 |

| KB-V1 (Cervical Cancer) | 14 |

These findings indicate that the compound may act as a potent anticancer agent through mechanisms such as tubulin polymerization interference and ROS generation .

Case Studies

- Antimicrobial Study : A recent investigation assessed the efficacy of several quinoline derivatives against multi-drug resistant bacteria. The study revealed that 4-bromo-8-methylquinoline-3-carbonitrile exhibited significant antibacterial activity comparable to standard antibiotics, highlighting its potential as a lead compound for further development .

- Anticancer Research : Another study focused on the cytotoxic effects of various quinoline derivatives on cancer cell lines. The results indicated that those with structural similarities to 4-bromo-8-methylquinoline-3-carbonitrile showed enhanced cytotoxicity against both P53 wild-type and mutant cell lines, suggesting its utility in targeting diverse cancer types .

Q & A

Basic: What are the standard methodologies for synthesizing and characterizing 4-Bromo-8-methylquinoline-3-carbonitrile?

Answer:

Synthesis typically involves cyclization and halogenation reactions, with bromine introduced via electrophilic substitution or coupling reactions. Characterization employs:

- X-ray crystallography to resolve molecular geometry, using programs like SHELXL for refinement .

- Spectroscopic techniques (e.g., H/C NMR, FTIR) to confirm functional groups and purity, as seen in structural analogs like octahydroquinoline derivatives .

- High-performance liquid chromatography (HPLC) for purity assessment, referenced in reagent catalogs for brominated compounds .

Advanced: How can structural disorder in the crystal lattice of 4-Bromo-8-methylquinoline-3-carbonitrile be resolved during refinement?

Answer:

Disorder, such as in the octahydroquinoline framework , is addressed by:

- Applying SHELXL constraints (e.g., DFIX, SIMU) to refine atomic positions while maintaining chemically plausible geometries .

- Validating with ORTEP-3 graphical models to visualize electron density and adjust occupancy factors for disordered atoms .

- Ensuring a data-to-parameter ratio > 10 to avoid overfitting, as demonstrated in high-resolution studies (e.g., in related structures) .

Advanced: How does the bromine substituent’s position influence the compound’s biological activity?

Answer:

The bromine at C4 and methyl at C8 may enhance steric effects and electronic interactions with biological targets:

- In octahydroquinolines, bromine improves cardiotonic activity by modulating electron-withdrawing properties .

- Comparative studies of brominated quinolines (e.g., 4-Bromo-3-chloro-7-methoxyquinoline) show altered binding affinities due to halogen size and placement .

- SAR analysis involves synthesizing analogs (e.g., varying substituents at C3 or C8) and testing in vitro bioactivity .

Advanced: How should researchers address contradictory crystallographic data (e.g., bond angles, torsional parameters)?

Answer:

- Cross-validate using multiple datasets and refine with SHELXL’s TWIN/BASF commands for twinned crystals .

- Compare geometric parameters (e.g., C–C bond lengths: 1.52–1.56 Å) with literature values for similar quinoline derivatives .

- Utilize Cambridge Structural Database (CSD) references to identify outliers in torsional angles (e.g., C7–N1–C8 = 116.3° in ) .

Basic: What safety protocols are critical for handling air-sensitive derivatives of this compound?

Answer:

- Store at 0–6°C under inert gas (N/Ar), as recommended for brominated organics prone to decomposition .

- Use gloveboxes for synthesis and purification, referencing SDS guidelines for brominated quinoline analogs (e.g., GHS hazard codes: H315, H319) .

- Conduct reactions in anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis .

Advanced: What alternative synthetic routes can optimize yield for 4-Bromo-8-methylquinoline-3-carbonitrile?

Answer:

- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce bromine post-cyclization, leveraging methods for 7-bromo-2-chloroquinoline derivatives .

- Microwave-assisted synthesis reduces reaction time, as shown in ethyl ester quinoline preparations .

- Recrystallization optimization using mixed solvents (e.g., EtOH/CHCl) improves purity, aligning with crystallographic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.